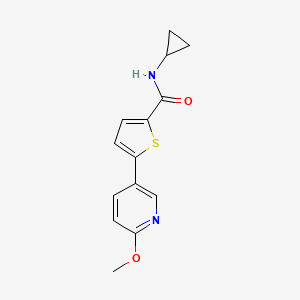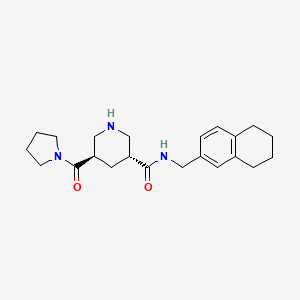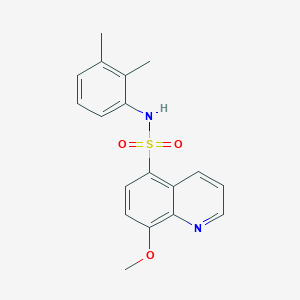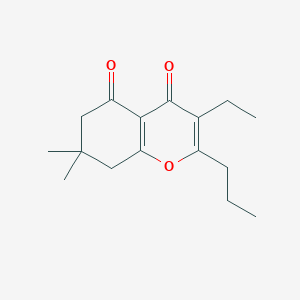![molecular formula C18H27N3O2S B5627222 1,9-dimethyl-4-[3-(3-thienyl)propanoyl]-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5627222.png)
1,9-dimethyl-4-[3-(3-thienyl)propanoyl]-1,4,9-triazaspiro[5.6]dodecan-10-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,9-dimethyl-4-[3-(3-thienyl)propanoyl]-1,4,9-triazaspiro[5.6]dodecan-10-one (referred to as compound A) is a novel chemical compound that has been the subject of scientific research due to its potential applications in various fields. The synthesis of compound A, its mechanism of action, and its biochemical and physiological effects have been studied extensively.
作用機序
The mechanism of action of compound A is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. In particular, compound A has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is involved in learning and memory. Compound A has also been shown to bind to certain receptors in the body, including the sigma-1 receptor and the N-methyl-D-aspartate (NMDA) receptor.
Biochemical and Physiological Effects
Compound A has been shown to have several biochemical and physiological effects in the body. In particular, it has been shown to improve cognitive function and memory in animal models. It has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and inflammation. Additionally, compound A has been shown to have anti-inflammatory and anti-tumor effects, making it a potential therapeutic agent for various diseases.
実験室実験の利点と制限
One of the main advantages of using compound A in lab experiments is its versatility. It can be used in a wide range of experiments, including those involving cell culture, animal models, and in vitro assays. Additionally, compound A is relatively easy to synthesize, making it readily available for use in experiments. However, one of the main limitations of using compound A in lab experiments is its potential toxicity. While it has been shown to be safe in animal models, further studies are needed to determine its safety in humans.
将来の方向性
There are several future directions for research on compound A. One potential direction is to investigate its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another potential direction is to investigate its potential as a drug target for various diseases, including cancer and inflammatory diseases. Additionally, further studies are needed to determine the safety and efficacy of compound A in humans, which could pave the way for its use as a therapeutic agent in the future.
合成法
The synthesis of compound A involves a multistep process that requires several chemical reactions. The starting materials for the synthesis of compound A are 3-thiophenepropanoic acid, 1,2-diaminopropane, and 2,5-hexanedione. The synthesis process involves the formation of a spirocyclic intermediate, which is then converted to the final product through a series of chemical reactions. The yield of compound A is typically around 50%, and the purity of the compound can be improved through various purification techniques.
科学的研究の応用
Compound A has been studied extensively for its potential applications in various fields, including medicinal chemistry, pharmacology, and materials science. In medicinal chemistry, compound A has been investigated for its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In pharmacology, compound A has been studied for its potential as a drug target and as a tool for drug discovery. In materials science, compound A has been investigated for its potential as a building block for the synthesis of novel materials.
特性
IUPAC Name |
1,10-dimethyl-4-(3-thiophen-3-ylpropanoyl)-1,4,10-triazaspiro[5.6]dodecan-9-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2S/c1-19-9-8-18(7-5-16(19)22)14-21(11-10-20(18)2)17(23)4-3-15-6-12-24-13-15/h6,12-13H,3-5,7-11,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSZHADDQBYZIMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CCC1=O)CN(CCN2C)C(=O)CCC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,9-Dimethyl-4-[3-(3-thienyl)propanoyl]-1,4,9-triazaspiro[5.6]dodecan-10-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-allyl-3,4-dichloro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5627139.png)
![3-[(tetrahydro-2H-pyran-3-ylamino)sulfonyl]-N-(2-thienylmethyl)benzamide](/img/structure/B5627144.png)

![4,7-dimethyl-N-(2-methylphenyl)-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B5627154.png)

![N-benzyl-2-[(1-benzyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5627158.png)
![1-(methoxymethyl)-N-[(3R*,4S*)-4-propyl-1-(2-pyrazinyl)-3-pyrrolidinyl]cyclobutanecarboxamide](/img/structure/B5627160.png)
![3-[(3R*,4S*)-1-[(2-methoxypyridin-3-yl)carbonyl]-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propan-1-ol](/img/structure/B5627167.png)
![N-[4-(diethylamino)phenyl]benzamide](/img/structure/B5627177.png)
![3-[(4-fluorobenzyl)thio]-4H-1,2,4-triazol-4-amine](/img/structure/B5627179.png)



